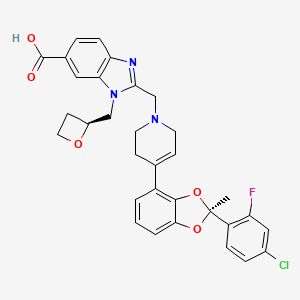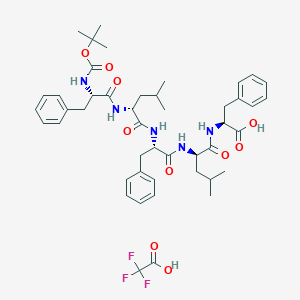
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine trifluoroacetate ({Boc}-Phe-Leu-Phe-Leu-Phe (TFA)) is a synthetic peptide. It is known for its role as an antagonist of the formyl peptide receptor (FPR) family, which preferentially inhibits activity triggered through the formyl peptide receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Coupling: The next Boc-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA, which also removes any remaining protecting groups.
Industrial Production Methods
Industrial production of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Release of the peptide from the resin using TFA.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, {Boc}-Phe-Leu-Phe-Leu-Phe (TFA), with high purity ensured through purification techniques such as HPLC .
Wissenschaftliche Forschungsanwendungen
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: Acts as an antagonist of the formyl peptide receptor (FPR) family, making it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Wirkmechanismus
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) exerts its effects by acting as an antagonist of the formyl peptide receptor (FPR) family. It preferentially inhibits activity triggered through the formyl peptide receptor, thereby modulating signal transduction pathways involved in immune responses and inflammation. The molecular targets include the formyl peptide receptors FPR1 and FPR2, which are G protein-coupled receptors involved in chemotaxis and immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyloxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (BOC1): Acts as an antagonist of FPR1 only.
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC2): Similar to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) but with different receptor selectivity
Uniqueness
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is unique due to its ability to act as an antagonist of both FPR1 and FPR2, whereas similar compounds like BOC1 are selective for FPR1 only. This broader receptor antagonism makes {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) a valuable tool in studying the roles of formyl peptide receptors in various physiological and pathological conditions .
Eigenschaften
Molekularformel |
C46H60F3N5O10 |
|---|---|
Molekulargewicht |
900.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H59N5O8.C2HF3O2/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32;3-2(4,5)1(6)7/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55);(H,6,7)/t33-,34-,35+,36+,37+;/m1./s1 |
InChI-Schlüssel |
HLAYLMUMTVKTEV-HEHDOWMASA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



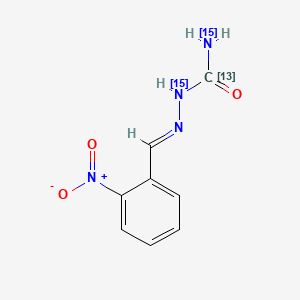
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
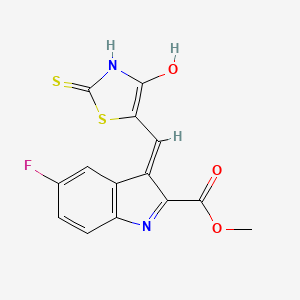
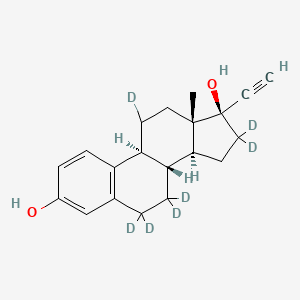

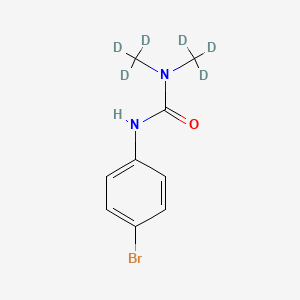
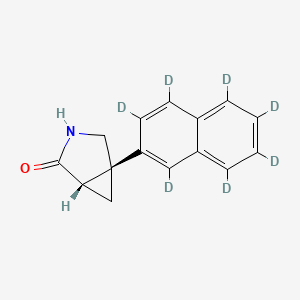

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


